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Compound of Interest

Compound Name: AZ7976

Cat. No.: B12381615 Get Quote

Disclaimer: Initial searches for the compound "AZ7976" did not yield any specific results.

Based on the available information, it is highly probable that this is a typographical error and

the intended compound is AZD8797. This technical guide will focus on the chemical structure

and properties of AZD8797.

Introduction
AZD8797, also known as KAND567 or Rugocrixan, is a potent and selective, orally

bioavailable, allosteric non-competitive antagonist of the human C-X3-C motif chemokine

receptor 1 (CX3CR1).[1][2][3] CX3CR1 and its ligand, fractalkine (CX3CL1), play a crucial role

in mediating the adhesion and migration of leukocytes, making them a key target in various

inflammatory and neurodegenerative diseases.[4][5] This guide provides a comprehensive

overview of the chemical structure, physicochemical and pharmacological properties, and the

mechanism of action of AZD8797, tailored for researchers, scientists, and drug development

professionals.

Chemical Structure and Physicochemical Properties
The chemical and physical properties of AZD8797 are summarized in the table below, providing

a quantitative overview of its key characteristics.
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Property Value Reference

IUPAC Name

(2R)-2-[[2-amino-5-[[(1S)-1-

phenylethyl]thio]thiazolo[4,5-

d]pyrimidin-7-yl]amino]-4-

methyl-1-pentanol

[6]

Molecular Formula C₁₉H₂₅N₅OS₂ [6]

Molecular Weight 403.6 g/mol [6]

CAS Number 911715-90-7 [6]

Solubility Soluble in DMSO [2][6]

Purity ≥98% [6]

λmax 246 nm [6]

SMILES

NC1=NC2=NC(S--INVALID-

LINK--C3=CC=CC=C3)=NC(N-

-INVALID-LINK--

CC(C)C)=C2S1

[6]

InChI Key
ZMQSLMZOWVGBSM-

GXTWGEPZSA-N
[6]

Pharmacological Properties
AZD8797 exhibits a distinct pharmacological profile as a non-competitive allosteric modulator

of CX3CR1. Its key pharmacological parameters are detailed in the table below.
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Parameter Species Value Assay Reference

Ki Human 3.9 nM
Radioligand

Binding Assay
[1][2]

Rat 7 nM
Radioligand

Binding Assay
[5]

Selectivity (Ki for

CXCR2)
Human 2800 nM

Radioligand

Binding Assay
[1]

IC₅₀ Human 6 nM

Flow Adhesion

Assay (B-

lymphocyte cell

line)

[7][8]

Human 300 nM

Flow Adhesion

Assay (Whole

Blood)

[7][8]

Binding Affinity

(Kd)
Human 12 nM

[³H]AZD8797

Saturation

Binding

[7]

Equilibrium

Dissociation

Constant (KB)

Human 10 nM [1][5]

Rat 29 nM [1][5]

Mouse 54 nM [1][5]

Mechanism of Action and Signaling Pathways
AZD8797 functions as a non-competitive allosteric modulator of the CX3CR1 receptor.[7] This

means it binds to a site on the receptor that is distinct from the binding site of the endogenous

ligand, fractalkine (CX3CL1).[7] This allosteric binding non-competitively prevents the binding

of CX3CL1 and subsequently inhibits downstream signaling.[7]

The binding of AZD8797 to CX3CR1 has been shown to affect both G-protein signaling and β-

arrestin recruitment in a biased manner.[7][9] It prevents G-protein activation, as demonstrated
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in [³⁵S]GTPγS accumulation assays.[7][8][9] Interestingly, in dynamic mass redistribution

(DMR) experiments, AZD8797 displayed weak Gαi-dependent agonism.[7][8][9] Furthermore,

at sub-micromolar concentrations, it positively modulates the CX3CL1 response in a β-arrestin

recruitment assay.[7][8][9]

The inhibitory action of AZD8797 on the CX3CL1/CX3CR1 signaling pathway has significant

implications for inflammatory responses. By blocking this pathway, AZD8797 can suppress the

activation of microglia and astrocytes, thereby inhibiting the release of pro-inflammatory

cytokines such as IL-1β, IL-6, and TNF-α.[10][11] This mechanism also leads to a reduction in

apoptosis.[10][12]
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Fig. 1: AZD8797 Mechanism of Action on CX3CR1 Signaling.

Experimental Protocols
Detailed methodologies for key experiments involving AZD8797 are outlined below.

Objective: To determine the binding affinity (Ki) of AZD8797 for CX3CR1.

Protocol:

Membranes from Chinese hamster ovary (CHO-K1) cells stably expressing human

CX3CR1 (CHO-hCX3CR1) are used.[7]
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Saturation binding experiments are performed using [³H]AZD8797 (0.5 to 50 nM) and ¹²⁵I-

CX₃CL1 (1–400 pM).[7]

Non-specific binding is determined in the presence of a high concentration of unlabeled

AZD8797 or CX3CL1.[7]

The reactions are incubated at room temperature and then filtered.[7]

Radioactivity is measured using a scintillation counter.[7]

Data are analyzed using non-linear regression to determine Kd and Bmax.[7]

Objective: To measure the functional antagonism of AZD8797 on CX3CL1-mediated cell

adhesion.

Protocol:

A human B-lymphocyte cell line (RPMI-8226) endogenously expressing CX3CR1 or

human whole blood is used.[7][8]

Cells are pre-incubated with varying concentrations of AZD8797.[7]

The cells are then flowed over a surface coated with recombinant human CX3CL1.[7]

The number of adherent cells is quantified to determine the IC₅₀ value of AZD8797.[7]

Objective: To assess the effect of AZD8797 on G-protein activation.

Protocol:

CHO-hCX3CR1 cell membranes are incubated with [³⁵S]GTPγS, GDP, and varying

concentrations of AZD8797 in the presence or absence of CX3CL1.[7][8][9]

The reaction is incubated to allow for the binding of [³⁵S]GTPγS to activated G-proteins.[7]

The amount of bound [³⁵S]GTPγS is measured by scintillation counting.[7]
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Objective: To evaluate the modulatory effect of AZD8797 on CX3CL1-induced β-arrestin

recruitment.

Protocol:

A cell-based assay is used where β-arrestin is tagged with a reporter enzyme or

fluorescent protein.

Cells expressing CX3CR1 are treated with varying concentrations of CX3CL1 in the

presence or absence of different concentrations of AZD8797.[7]

The recruitment of β-arrestin to the receptor is measured by detecting the reporter signal.

[7]
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Fig. 2: Logical Workflow of AZD8797 Characterization.

Conclusion
AZD8797 is a well-characterized, potent, and selective non-competitive allosteric modulator of

the CX3CR1 receptor. Its ability to inhibit the CX3CL1/CX3CR1 signaling pathway highlights its

therapeutic potential in a range of inflammatory and neurodegenerative conditions. The
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comprehensive data on its chemical structure, physicochemical properties, and

pharmacological profile, as presented in this guide, provide a solid foundation for further

research and development efforts in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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